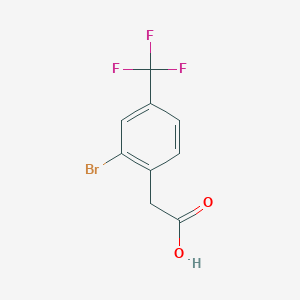

2-Bromo-4-(trifluoromethyl)phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

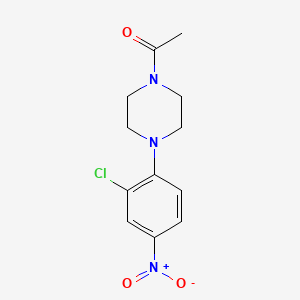

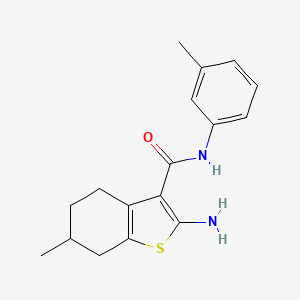

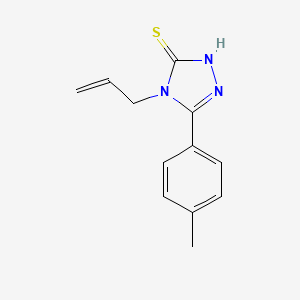

“2-Bromo-4-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring with a bromo and trifluoromethyl group attached at the 2nd and 4th positions, respectively, and an acetic acid group attached to the phenyl ring .Physical And Chemical Properties Analysis

“2-Bromo-4-(trifluoromethyl)phenylacetic acid” is a solid substance at room temperature . It has a molecular weight of 283.04 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Bioactive Molecules

2-Bromo-4-(trifluoromethyl)phenylacetic acid is utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its bromine atom is reactive and can be used for further functionalization, making it a valuable building block in the design of pharmaceuticals .

Agriculture: Development of Agrochemicals

In agriculture, this compound serves as an intermediate in the development of agrochemicals. Its structural motif is found in certain herbicides and pesticides, where the trifluoromethyl group often imparts enhanced biological activity .

Material Science: Creation of Advanced Polymers

The acid functionality of 2-Bromo-4-(trifluoromethyl)phenylacetic acid allows it to be incorporated into polymer chains, contributing to the creation of advanced materials with specific properties like increased resistance to degradation or altered electrical conductivity .

Environmental Science: Analytical Studies

This compound can be used in environmental science for analytical studies. It may serve as a standard or reference compound in the detection and quantification of related structures within environmental samples .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-Bromo-4-(trifluoromethyl)phenylacetic acid is used in enzyme inhibition studies. The specific interactions of its functional groups with enzyme active sites can provide insights into enzyme mechanisms and aid in the design of inhibitors .

Pharmacology: Drug Metabolism Research

Pharmacologically, it can be employed in drug metabolism research to understand how drugs are processed in the body. Its metabolites can be studied to assess the impact of the trifluoromethyl group on metabolic stability and excretion .

Analytical Chemistry: Chromatographic Techniques

In analytical chemistry, 2-Bromo-4-(trifluoromethyl)phenylacetic acid can be used to develop and refine chromatographic techniques, aiding in the separation and analysis of complex mixtures .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound is relevant for process optimization studies. Its reactivity and physical properties can be analyzed to improve the efficiency of chemical manufacturing processes .

Safety and Hazards

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that similar compounds can undergo reactions such as diolefination . This involves the addition of two olefin (alkene) groups to a molecule, which can significantly alter its chemical behavior and interactions with biological targets.

Biochemical Pathways

Related compounds have been used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This suggests that 2-Bromo-4-(trifluoromethyl)phenylacetic acid might be involved in similar biochemical transformations.

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of carbon-carbon bonds, which are fundamental to many biological processes.

Eigenschaften

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPDTMYQJUIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380926 |

Source

|

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethyl)phenylacetic acid | |

CAS RN |

518070-15-0 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)